molecular formula C14H15N3O B12003275 Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl- CAS No. 36845-12-2

Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl-

Cat. No.: B12003275
CAS No.: 36845-12-2
M. Wt: 241.29 g/mol
InChI Key: FYZHOAYTFZAELD-UHFFFAOYSA-N
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Description

Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl-: is an organic compound belonging to the class of aminobenzoic acids and derivatives. It contains an amine group attached to the benzene moiety, which is further connected to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl- typically involves the reaction of 2,3-dimethylpyridine with p-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl- has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: Pyridine, 6-(p-aminobenzamido)-2,3-dimethyl- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

36845-12-2

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

4-amino-N-(5,6-dimethylpyridin-2-yl)benzamide

InChI

InChI=1S/C14H15N3O/c1-9-3-8-13(16-10(9)2)17-14(18)11-4-6-12(15)7-5-11/h3-8H,15H2,1-2H3,(H,16,17,18)

InChI Key

FYZHOAYTFZAELD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)NC(=O)C2=CC=C(C=C2)N)C

Origin of Product

United States

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